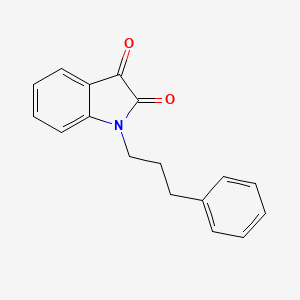

1-(3-phenylpropyl)-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

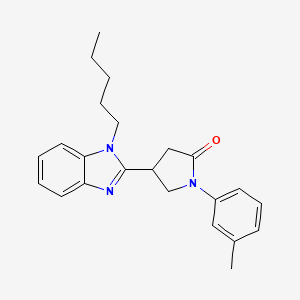

“1-(3-phenylpropyl)-1H-indole-2,3-dione” is a complex organic compound. The “1H-indole-2,3-dione” part suggests it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “1-(3-phenylpropyl)” part indicates a three-carbon propyl chain attached to a phenyl group (a benzene ring), which is attached to the first position of the indole group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-phenylpropyl)-1H-indole-2,3-dione” would depend on its specific structure. For example, 3-phenylpropanol, a related compound, is a colorless viscous liquid with a sweet scent of flowers and sweetmeat .

科学的研究の応用

Versatility in Organic Synthesis

- Isatins, including 1H-indole-2,3-dione, are used for synthesizing a variety of heterocyclic compounds like indoles and quinolines. They serve as raw materials for drug synthesis and are found in mammalian tissue, modulating biochemical processes (Garden & Pinto, 2001).

Chemosensor for Metal Ions

- 1H-indole-2,3-dione exhibits potential as a chemosensor, particularly for Fe3+ ions. Its amide and carbonyl functional groups allow for the binding and chelation of metal ions, indicating its use in detecting Fe3+ through absorption peak enhancements in the ultraviolet region (Fahmi et al., 2019).

Antimicrobial and Antioxidant Activities

- N-phenylpropyl–5-substituted indole-2,3-diones have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some synthesized compounds showed promising results, highlighting their potential in related pharmaceutical applications (Pushpa, Naraboli, & Biradar, 2017).

Applications in Cycloaddition Reactions

- Indolic nitrones, including derivatives of indole-2,3-dione, have been used in diastereoselective 1,3-dipolar cycloaddition reactions with electron-deficient alkenes. These reactions produce compounds that could have applications in various synthetic pathways (Greci et al., 2001).

Anticorrosive and Antibacterial Properties

- Indole-2,3-dione derivatives, including 1-(morpholinomethyl)indoline-2,3-dione, show potential as anticorrosive and antibacterial agents. Their functional groups and aromatic rings play a role in inhibiting metal corrosion and have antibacterial activities (Miao, 2014).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(3-phenylpropyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-16-14-10-4-5-11-15(14)18(17(16)20)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZPVQACTLRICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47200726 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3-phenylpropyl)-1H-indole-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]indole-2,3-dione](/img/structure/B2890784.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)

![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)

![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)